2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
Imidazole and quinoline are both important heterocyclic compounds that are part of many biologically active molecules . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. have been reported for imidazole derivatives .
Mechanism of Action
Target of Action
The primary target of 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is the Sterol 14-alpha demethylase (CYP51) protein from C. albicans . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, disrupting the biosynthesis of sterols and leading to changes in the structure and function of the fungal cell membrane.
Biochemical Pathways
The inhibition of the CYP51 protein affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and disruption of essential cellular processes. The downstream effects include impaired cell growth and replication, ultimately leading to cell death.
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of fungal cell membrane integrity due to the inhibition of ergosterol biosynthesis . This disruption impairs essential cellular processes, leading to inhibited cell growth and replication, and ultimately, cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s solubility in water and other polar solvents may influence its distribution and efficacy in different biological environments.
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds, a group to which this compound belongs, have a broad range of chemical and biological properties . They interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of their interactions .
Cellular Effects
Preliminary studies suggest that similar compounds have shown significant anti-cancer activities . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-tert-butyl-N-quinolin-6-ylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-20(2,3)17-12-25-18(23-17)9-8-16(24-25)19(26)22-14-6-7-15-13(11-14)5-4-10-21-15/h4-12H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDUSPIAARAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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